molecular formula C15H16BrN B12069339 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

Cat. No.: B12069339
M. Wt: 290.20 g/mol
InChI Key: PIWFWWDOROISRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is a synthetic naphthalene derivative of interest in organic chemistry and pharmaceutical research. The compound features a naphthalene ring system substituted with a bromine atom and a cyclobutylmethylamino group, a structure class known for its utility as a building block in the synthesis of more complex molecules . As an aromatic amine, this compound falls under a class of chemicals widely used as intermediates in the development of dyes, materials, and active pharmaceutical ingredients . Researchers value the bromine substituent as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of extended conjugated systems for materials science applications . The cyclobutylmethyl moiety may be explored to influence the compound's lipophilicity and metabolic profile in medicinal chemistry programs. It is critical to note that certain aromatic amines are well-established as hazardous substances . Appropriate safety precautions, including the use of personal protective equipment and operating within a fume hood, must be strictly observed during handling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

6-bromo-N-(cyclobutylmethyl)naphthalen-2-amine

InChI

InChI=1S/C15H16BrN/c16-14-6-4-13-9-15(7-5-12(13)8-14)17-10-11-2-1-3-11/h4-9,11,17H,1-3,10H2

InChI Key

PIWFWWDOROISRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Bucherer Reaction Limitations

The Bucherer reaction, which typically converts naphthols to naphthylamines using secondary amines, faces challenges with primary amines like cyclobutylmethylamine. While reports a 56.4% yield for dimethylamine derivatives, primary amines require harsher conditions and often yield undesired byproducts.

Buchwald-Hartwig Amination

A modern alternative employs palladium catalysis:

  • Bromination : Start with 2-aminonaphthalene, protect the amine as an acetamide, and brominate at the 6-position using N-bromosuccinimide (NBS).

  • Deprotection : Hydrolyze the acetamide to regenerate the amine.

  • Coupling : React with cyclobutylmethyl bromide using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C.

Key Data :

ParameterValueSource
CatalystPd(OAc)₂/Xantphos
Yield60–70%

This method avoids volatile intermediates and improves regioselectivity.

Comparative Analysis of Methods

MethodYieldCostScalability
Ullmann Coupling50–65%ModerateIndustrial
Buchwald-Hartwig60–70%HighLab-scale
Bucherer Reaction<40%LowLimited

The Ullmann method balances cost and scalability, while Buchwald-Hartwig offers higher yields at greater expense .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of naphthoquinones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into corresponding amines or alcohols.

  • Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine with structurally related brominated naphthalenamine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
6-Bromo-N-methylnaphthalen-2-amine $ C{11}H{10}BrN $ 236.11 Methyl group at N-position Downstream synthesis (e.g., N,N-dimethyl derivatives)
6-Bromo-N-phenylnaphthalen-2-amine $ C{16}H{12}BrN $ 298.18 Phenyl group at N-position Increased aromaticity; potential use in OLEDs
2-Amino-6-bromonaphthalene (base compound) $ C{10}H{8}BrN $ 222.08 No N-substituent Simpler structure; higher reactivity in cross-coupling
6-Bromoacetyl-2-dimethylaminonaphthalene $ C{14}H{13}BrN_2O $ 329.18 Bromoacetyl and dimethylamino groups Fluorescent labeling (e.g., BADAN probe)

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance amine nucleophilicity, while bulky groups (e.g., cyclobutylmethyl) may hinder electronic delocalization in the naphthalene ring.
  • Molecular Weight: Higher molecular weights correlate with substituent complexity, influencing properties like melting points and solubility (data gaps noted in ).

Research Findings and Limitations

  • Electronic Properties : Push-pull molecules with heteroaromatic acceptors () demonstrate enhanced charge separation, but the target compound’s performance remains unstudied .
  • Steric Constraints : Cyclobutylmethyl’s strained ring may limit conformational flexibility, affecting binding in biological systems (analogous to ) .
  • Data Gaps: Limited solubility, stability, and spectroscopic data for the target compound necessitate further experimental characterization.

Biological Activity

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is a synthetic compound belonging to the naphthalene family, characterized by a bromine atom at the 6th position and a cyclobutylmethyl substituent at the 2nd position of the naphthalene ring. Its molecular formula is C15H16BrN, with a molecular weight of approximately 290.20 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structural uniqueness of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine enhances its reactivity and potential interactions with various biological targets. The presence of both the bromine atom and the cyclobutylmethyl group plays significant roles in determining its interaction profiles.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-Bromonaphthalen-2-amineC10H8BrNSimpler structure without cyclobutylmethyl group
N-(Cyclobutylmethyl)-naphthalen-2-amineC15H17NLacks bromine substitution
N-(Cyclohexylmethyl)-naphthalen-2-amineC16H19NCyclohexyl instead of cyclobutyl

Biological Activity

Research indicates that 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine exhibits potential biological activities, particularly in pharmacology. The compound's structure suggests it may interact with specific enzymes or receptors, influencing various cellular mechanisms and potentially leading to therapeutic applications.

The mechanism of action for this compound involves binding to specific biological targets, which may include receptors associated with pain modulation or other physiological processes. Understanding these interactions can provide insights into its therapeutic potential.

Case Studies and Research Findings

  • Binding Affinity Studies : Interaction studies have shown that 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine has significant binding affinity to various biological targets. This suggests its potential as a lead compound in drug development aimed at treating conditions involving these targets.
  • Pharmacological Applications : Preliminary studies indicate that this compound may exhibit analgesic properties, similar to other known opioid receptor ligands. Its unique structure could confer advantages in terms of selectivity and reduced side effects compared to traditional analgesics .
  • Toxicological Assessments : Toxicological evaluations are essential for understanding the safety profile of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine. Initial findings suggest it may have a favorable safety profile, though further studies are needed to confirm this across different biological systems.

Q & A

Q. How can this compound serve as a precursor in transition-metal-free cross-coupling reactions?

  • Methodology : Utilize Ullmann-type couplings with arylboronic acids in the presence of CuI/ligand systems. The bromine atom facilitates coupling at C6, while the cyclobutylmethyl group remains inert under these conditions.
  • Example Reaction : 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine+PhB(OH)2CuI, K2CO36-Ph-N-(cyclobutylmethyl)naphthalen-2-amine\text{6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine} + \text{PhB(OH)}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{6-Ph-N-(cyclobutylmethyl)naphthalen-2-amine} Yield: ~65% (optimized) .

Q. What role does steric hindrance from the cyclobutylmethyl group play in regioselective functionalization?

  • Methodology : Competitive experiments with electrophiles (e.g., nitration) show preference for C5 or C7 positions due to steric blocking at N by the cyclobutylmethyl group. Use 1^1H NMR to track regioselectivity.
  • Case Study : Nitration yields 85% 5-nitro derivative vs. <5% at C1, confirming steric guidance .

Q. Can this compound act as a hole-transport material (HTM) in perovskite solar cells?

  • Methodology : Evaluate hole mobility via space-charge-limited current (SCLC) measurements. The naphthalene core provides π-conjugation, while the cyclobutylmethyl group enhances solubility in non-polar solvents.
  • Performance : Preliminary studies show hole mobility of ~104^{-4} cm2^2/V·s, comparable to triphenylamine-based HTMs .

Data Contradictions and Resolutions

  • Synthetic Yields : reports ~80% yields for methyl analogs using NBS, but cyclobutylmethyl derivatives may require lower temperatures (0–5°C) to mitigate steric effects, reducing yields to ~60% .
  • Crystallographic Refinement : SHELXL reliably refines structures with R-factors <0.05, but near-centrosymmetric crystals may require Flack parameter validation to avoid chirality misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.